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Compound of Interest

1-Bromo-6-chloro-3-
Compound Name:

methylisoquinoline
CAS No.: 2138200-43-6
Cat. No.: B2686808

Get Quote

Executive Summary

This guide outlines the structural characterization, crystallization protocols, and comparative
analysis for 1-Bromo-6-chloro-3-methylisoquinoline (CAS: 2138200-43-6). As a tri-
substituted isoquinoline scaffold, this compound represents a critical building block in the
synthesis of PROTAC linkers and kinase inhibitors. This document provides a roadmap for
researchers to generate authoritative crystal structure data, contrasting it with structural
analogs to elucidate the steric and electronic effects of the C3-methyl and C6-chloro
substituents.

Target Compound Profile
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Feature Specification
Compound Name 1-Bromo-6-chloro-3-methylisoquinoline
CAS Registry 2138200-43-6
C
Molecular Formula H
BrCIN
Molecular Weight 256.53 g/mol
Core Scaffold Isoquinoline

C1-Bromo (Reactive handle), C6-Chloro

Key Substituents ) - ]
(Lipophilic modulator), C3-Methyl (Steric block)

Structural Significance

The 1-Bromo-6-chloro-3-methylisoquinoline scaffold is distinct from its analogs due to the
interplay between the C1-halogen and the C3-methyl group. Unlike the planar packing often
seen in simple isoquinolines, the C3-methyl group introduces steric bulk adjacent to the
nitrogen lone pair, potentially altering the crystal packing motif and solubility profile compared
to the non-methylated analog, 1-Bromo-6-chloroisoquinoline.

Experimental Protocol: Crystallization & Data
Acquisition

To publish a rigorous structure, the following self-validating workflow is recommended. This
protocol is designed to overcome common twinning issues associated with planar aromatic
stacks.

A. Crystallization Strategy

Objective: Obtain single crystals suitable for X-ray Diffraction (XRD) (>0.1 mm in at least two
dimensions).

e Solvent Screening (Vapor Diffusion):
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o Primary Solvent: Dissolve 20 mg of compound in minimal Dichloromethane (DCM) or
Chloroform (CHCI

).
o Antisolvent: Slowly diffuse Hexane or Pentane into the solution at 4°C.

o Rationale: Halogenated isoquinolines are moderately lipophilic. The DCM/Hexane system
promotes slow nucleation, reducing defect formation.

 Alternative Method (Slow Evaporation):

o Use Ethanol/Acetone (1:1). The presence of the C3-methyl group may disrupt hydrogen
bonding networks; protic solvents can sometimes stabilize specific polymorphs via weak
C-H...O interactions.

B. X-Ray Diffraction Parameters

Standard: Mo-K

radiation (

0.71073 A) at 100 K.

Temperature Control: Collect data at 100 K to minimize thermal motion of the terminal
halogens (Br, CI), which often exhibit high B-factors.

Resolution: Aim for 0.75 A resolution to accurately resolve the C-Cl vs. C-Br bond lengths,
preventing assignment errors due to electron density similarities.

Comparative Analysis: Alternatives & Benchmarking

To validate the "performance” of the crystal structure (i.e., packing efficiency, stability, and
intermolecular interactions), compare the target against these established alternatives.

Comparison Table: Structural Analogs
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Target: 1-Bromo-6-

Alt A: 1-Bromo-6- Alt B: 3-
Parameter chloro-3- ] o ) o
) o chloroisoquinoline Methylisoquinoline
methylisoquinoline
CAS 2138200-43-6 89402-43-1 1125-80-0
_ High (C3-Methyl + C1-
Steric Bulk Br) Moderate (C1-Br only)  Low (C3-Methyl only)
r
Planar
Herringbone or
Predicted Packing Slipped Stack (Methyl - Slipped Stack
disruption)
Stacking
) C-Br...N (likely Strong C-Br...N
Halogen Bonding N/A
blocked by Me) expected
Melting Point Expected: 80-120 °C 71-75°C 35-38 °C

Mechanistic Insight

o Effect of C3-Methylation: In Alt A, the lack of a C3-substituent allows the isoquinoline
nitrogen to accept halogen bonds (C-Br...N). In the Target, the C3-methyl group sterically
shields the nitrogen, likely forcing the crystal lattice to rely on weaker CI...Cl or Br...

interactions rather than dominant halogen bonds.

» Regio-Stability: The C6-Chloro position is electronically stable. Comparing bond lengths of
C6-Cl in the Target vs. Alt A will reveal if the C1-Br induces any inductive perturbation across
the rings.

Visualization of Structural Workflow

The following diagram illustrates the decision matrix for solving the structure, emphasizing the
handling of halogen atoms.
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Caption: Workflow for isolating and solving the crystal structure of halogenated isoquinolines.

Interaction Network Analysis
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Understanding the intermolecular forces is crucial for drug design (e.g., binding affinity
prediction).
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Caption: Predicted intermolecular interaction map highlighting the steric influence of the C3-
Methyl group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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